2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide
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Overview
Description
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the field of synthetic chemistry. The compound is characterized by its molecular formula C12H15BrOZn and a molecular weight of 320.5439 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide typically involves the reaction of a phenyl halide with a zinc reagent in the presence of a cis-2-pentenyloxy group. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the transfer of the organic group from zinc to another organic molecule.
Anhydrous Conditions: Essential to prevent the decomposition of the organozinc compound.
Mild Temperatures: Typically, reactions are carried out at room temperature to slightly elevated temperatures to maintain the stability of the compound.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide involves the transfer of the organic group from zinc to another molecule. This process is facilitated by the formation of a transient organozinc intermediate, which then undergoes transmetalation with a palladium catalyst. The palladium catalyst mediates the coupling of the organic groups, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Lacks the cis-2-pentenyloxy group, making it less versatile in certain synthetic applications.
Methylzinc Bromide: Used for similar purposes but with different reactivity due to the presence of a methyl group instead of a phenyl group.
Ethylzinc Bromide: Another similar compound with different reactivity and applications.
Uniqueness
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is unique due to the presence of the cis-2-pentenyloxy group, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly valuable for the synthesis of complex molecules where regioselectivity and stereoselectivity are crucial .
Properties
Molecular Formula |
C12H15BrOZn |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);[(Z)-pent-2-enoxy]methylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-8H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
InChI Key |
PPGYMYICRAENCH-NAMRTZQUSA-M |
Isomeric SMILES |
CC/C=C\COCC1=CC=CC=[C-]1.[Zn+]Br |
Canonical SMILES |
CCC=CCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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